
N-(2,3-dimethoxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the reaction of different starting materials such as antipyrine derivatives, aminoguanidine, and semicarbazide with appropriate reagents to introduce the desired functional groups . The synthesis processes are typically followed by characterization using spectral data like 1H-NMR, 13C-NMR, IR, MS, and sometimes X-ray crystallography to confirm the structures of the synthesized compounds .
Molecular Structure Analysis
The molecular structures of related compounds have been investigated using various spectroscopic techniques and theoretical calculations. For instance, X-ray crystallography has been used to determine the crystal structures, while FT-IR, FT-Raman, and NMR spectroscopy, along with DFT calculations, have been employed to study the vibrational frequencies and molecular conformations . These studies provide insights into the geometrical parameters and electronic properties of the molecules.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through different analyses, such as natural bond orbital (NBO) analysis, Fukui functions, and molecular electrostatic potential (MEP) maps. These analyses help identify the most reactive sites in the molecules and predict their behavior in various chemical reactions, such as electrophilic attacks or interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are closely linked to their molecular structures. For example, the presence of electron-donating or withdrawing groups can influence the electronic properties, such as the HOMO-LUMO gap, which in turn affects the reactivity and stability of the compounds . The hyperpolarizability and NBO analysis provide information on the nonlinearity and charge delocalization within the molecules, which are important for understanding their potential applications .
Scientific Research Applications
Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer
This review discusses the utility of measuring human urinary carcinogen metabolites, including those from tobacco, for cancer research. Such assays provide crucial information about carcinogen dose, exposure differentiation, and metabolism in humans, essential for studies on tobacco products and strategies for cancer harm reduction (Hecht, 2002).
Synthesis of Pyrazole Heterocycles
The article highlights the importance of pyrazole moiety in medicinal chemistry, demonstrating its wide biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis methods for pyrazole derivatives, which could be analogous in complexity and utility to the compound , are reviewed (Dar & Shamsuzzaman, 2015).
Hybrid Catalysts in Synthesis of Medicinal Precursors
This review focuses on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, underlining their broad applicability in medicinal and pharmaceutical industries. Such research demonstrates the continuous need for innovative synthesis methods in drug discovery, potentially relevant to the synthesis of complex compounds like N-(2,3-dimethoxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (Parmar et al., 2023).
Acetamide and Formamide Derivatives: Bioactivity Update
The review updates the toxicological profile of acetamide, formamide, and their derivatives, highlighting their commercial importance and biological consequences. Understanding the toxicity and biological interactions of such compounds is critical for evaluating their safety and therapeutic potential (Kennedy, 2001).
Xylan Derivatives for Biopolymer Applications
The modification of xylan into biopolymer ethers and esters for specific applications showcases the versatility of chemical modifications in creating materials with desired properties. Such research can inspire the exploration of chemical modifications for compounds like N-(2,3-dimethoxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide for various applications (Petzold-Welcke et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(22-3,14-21-2)13-19-16(20)18(9-11-23-12-10-18)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELSGAFDQWGPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)
![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)
![ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B3011383.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B3011385.png)

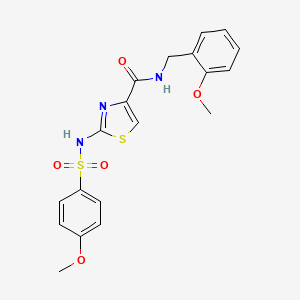
![2-(4-chlorobenzamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011393.png)
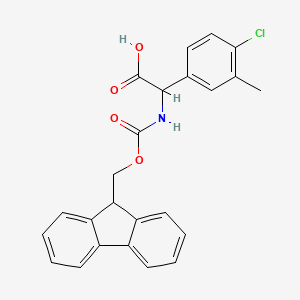
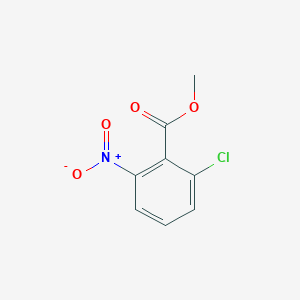
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B3011398.png)

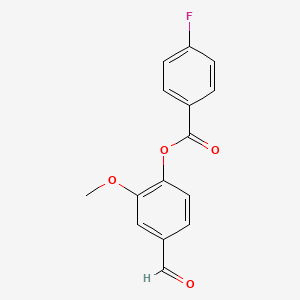
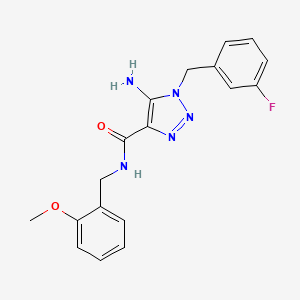
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone](/img/structure/B3011403.png)